molecular formula C19H20FN5O3 B11081763 4-fluoro-N'-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]benzohydrazide

4-fluoro-N'-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]benzohydrazide

Cat. No.: B11081763
M. Wt: 385.4 g/mol
InChI Key: LWVSXIDNTIJGIW-FYJGNVAPSA-N
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Description

4-FLUORO-N’-[(E)-[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a fluorine atom, a nitrophenyl group, and a methylpiperazine moiety. It is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N’-[(E)-[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 4-fluorobenzohydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for large-scale synthesis. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N’-[(E)-[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-FLUORO-N’-[(E)-[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-FLUORO-N’-[(E)-[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. Additionally, the methylpiperazine moiety can interact with neurotransmitter receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-FLUORO-N’-[(E)-[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE]BENZOHYDRAZIDE is unique due to the presence of the methylpiperazine moiety, which imparts distinct pharmacological properties. This structural feature differentiates it from other similar compounds and enhances its potential as a therapeutic agent .

Properties

Molecular Formula

C19H20FN5O3

Molecular Weight

385.4 g/mol

IUPAC Name

4-fluoro-N-[(E)-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]methylideneamino]benzamide

InChI

InChI=1S/C19H20FN5O3/c1-23-8-10-24(11-9-23)18-7-6-17(25(27)28)12-15(18)13-21-22-19(26)14-2-4-16(20)5-3-14/h2-7,12-13H,8-11H2,1H3,(H,22,26)/b21-13+

InChI Key

LWVSXIDNTIJGIW-FYJGNVAPSA-N

Isomeric SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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